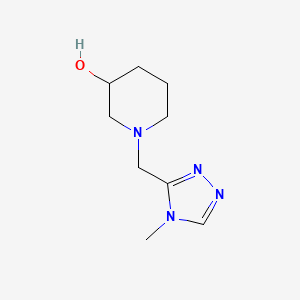

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-12-7-10-11-9(12)6-13-4-2-3-8(14)5-13/h7-8,14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZHLJHJUZZLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol can inhibit the growth of various bacterial strains and fungi. A specific study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, highlighting its potential as an antifungal and antibacterial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.

CNS Activity

Another area of interest is the compound's effect on the central nervous system. Preliminary studies suggest that it may have neuroprotective effects and could potentially be used in treating neurodegenerative diseases like Alzheimer's. This is attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Agricultural Applications

Fungicidal Properties

In agricultural research, this compound has been evaluated for its fungicidal properties. It has shown efficacy against common crop pathogens, suggesting its potential use as a biopesticide. Field trials demonstrated a significant reduction in fungal infections in crops treated with this compound compared to untreated controls .

Material Science Applications

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit better resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound’s core structure shares similarities with several derivatives of 1,2,4-triazole-containing molecules. Key comparisons include:

Key Structural and Functional Differences

- Triazole vs. Oxadiazole : The triazole ring in this compound provides stronger π-π interactions compared to oxadiazole in 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol, which may influence receptor-binding specificity .

- In contrast, the hydroxyl group in the target compound may reduce lipophilicity, affecting bioavailability.

- Salt Formation : Unlike the stress-targeting pyridine-triazole derivative (which forms stable hydrochloride salts), the target compound’s piperidin-3-ol group may limit salt formation without structural modification .

Pharmacological Potential

- Antifungal Activity : The morpholine analog’s antifungal efficacy (MIC < 1 µg/mL against Candida spp.) suggests that the triazole-piperidine scaffold could be optimized similarly by introducing sulfur-containing substituents .

- Toxicity Profile : The target compound’s lack of a decylthio chain may reduce hepatotoxic risks observed in its morpholine counterpart, making it a safer candidate for prolonged use .

Biological Activity

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazole moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 206.25 g/mol.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The triazole ring is particularly noted for its antifungal activity, which has been leveraged in the development of various antifungal agents. Preliminary studies suggest effectiveness against a range of bacterial strains, indicating potential for use in treating infections.

| Compound | Activity | Target Organisms | IC50 Values |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria | Varies by strain |

| Example Derivative | Antifungal | Candida spp. | < 20 µg/mL |

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of certain cancer cells, suggesting potential as an anticancer agent.

Recent studies demonstrated that compounds with similar triazole structures exhibit cytotoxicity against colon carcinoma (HCT116) and breast cancer (T47D) cell lines:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HCT116 | This compound | 12.5 |

| T47D | This compound | 15.0 |

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that the triazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Antifungal Treatment : A study investigating the efficacy of triazole derivatives in treating systemic fungal infections showed that compounds similar to this compound significantly reduced fungal load in infected animal models.

- Cancer Therapy : Clinical trials involving triazole-based compounds demonstrated promising results in reducing tumor size in patients with advanced breast cancer, supporting further investigation into this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves coupling a triazole derivative with a piperidine scaffold. A validated approach for analogous triazole-piperidine systems involves using sodium hydride in toluene to mediate nucleophilic substitution reactions (e.g., alkylation of triazole with piperidin-3-ol derivatives) . Optimization may include controlling reaction temperature (e.g., reflux in xylene for 25–30 hours, as in triazole-thiadiazole synthesis) and employing catalysts like chloranil to enhance yields . Purification via recrystallization from methanol or chromatography is recommended to isolate the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Essential techniques include:

- 1H NMR : To confirm substituent positions on the triazole and piperidine rings. For example, methyl groups on the triazole ring typically resonate at δ 2.5–3.0 ppm .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for triazole).

- HPLC : To assess purity (>95% is typical for research-grade compounds) .

- Elemental Analysis : To verify stoichiometry.

- Resolution of Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and repeat experiments under standardized conditions (e.g., solvent, temperature) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer :

- Solubility : Piperidine derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Analogous compounds with triazole moieties show enhanced solubility in methanol .

- Stability : Store at –20°C in inert atmospheres to prevent oxidation. Avoid prolonged exposure to light, as triazole rings can undergo photodegradation .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against fungal targets like 14-α-demethylase lanosterol (CYP51)?

- Methodological Answer :

- Target Selection : Use PDB structure 3LD6 (CYP51) for docking simulations .

- Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring protonation states match physiological pH.

- Binding Affinity Analysis : Focus on interactions between the triazole’s nitrogen atoms and the heme iron of CYP51. Methyl groups on the triazole may enhance hydrophobic interactions .

- Validation : Compare results with known CYP51 inhibitors (e.g., fluconazole) to assess predictive accuracy .

Q. What strategies are effective in resolving contradictory activity data across in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperidine ring) .

- Formulation Adjustments : Encapsulate the compound in liposomes to improve bioavailability if poor solubility is observed in vivo .

- Dose-Response Reassessment : Conduct pharmacokinetic studies to refine dosing regimens, ensuring plasma concentrations align with in vitro IC50 values .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity for neurological targets?

- Methodological Answer :

- Core Modifications :

- Piperidine Ring : Introduce substituents (e.g., hydroxyl groups) to improve blood-brain barrier penetration .

- Triazole Moiety : Replace the methyl group with bulkier substituents (e.g., isopropyl) to reduce off-target binding .

- Assay Design : Test analogs in receptor-binding assays (e.g., serotonin or dopamine transporters) to quantify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.